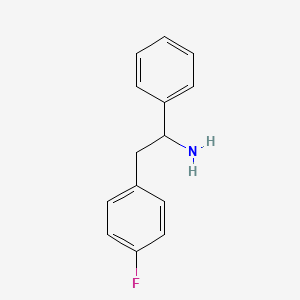
2-(4-Fluorophenyl)-1-phenylethan-1-amine
描述
2-(4-Fluorophenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It features a phenylethylamine backbone with a fluorine atom attached to the para position of one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-fluoroacetophenone with phenylamine. The reaction typically proceeds as follows:
-
Step 1: Formation of the Imine Intermediate
Reagents: 4-fluoroacetophenone, phenylamine
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol)
Reaction: The carbonyl group of 4-fluoroacetophenone reacts with the amine group of phenylamine to form an imine intermediate.
-
Step 2: Reduction of the Imine Intermediate
Reagents: Reducing agent (e.g., sodium borohydride or hydrogen gas with a metal catalyst)
Conditions: Mild temperature, solvent (e.g., ethanol)
Reaction: The imine intermediate is reduced to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylethylamines.
科学研究应用
2-(4-Fluorophenyl)-1-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-1-phenylethan-1-amine
- 2-(4-Bromophenyl)-1-phenylethan-1-amine
- 2-(4-Methylphenyl)-1-phenylethan-1-amine
Uniqueness
2-(4-Fluorophenyl)-1-phenylethan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-fluorophenyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQDRYHDTUWMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2872180.png)
![2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![2-(4-chlorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2872183.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2872185.png)
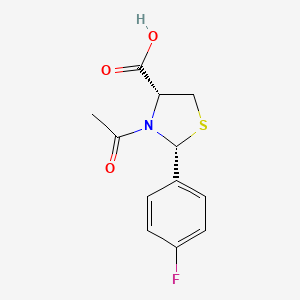
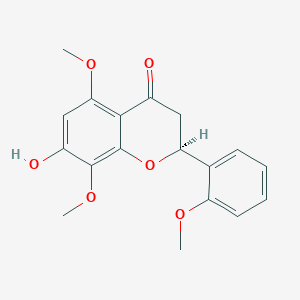
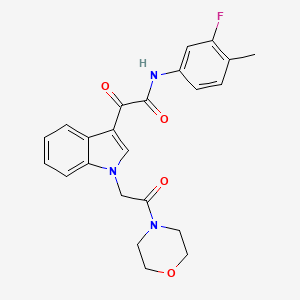
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)
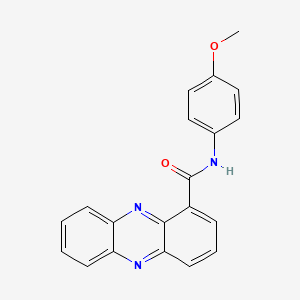
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)

![8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2872202.png)

